5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. This particular compound features a quinoline moiety, which is a nitrogen-containing heterocycle, making it significant in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The quinoline derivative is then further functionalized to introduce the methoxy and ethyl groups.
The sulfonamide group is introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This dual mechanism makes it a potent compound in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide
- 2-methoxy-N-(4-methoxyphenyl)-5-quinoxaline-2-yl-benzenesulfonamide
- 2-Methoxy-N-(2-methoxy phenyl)-5-quinoxaline-2-yl-benzenesulfonamide
Uniqueness
5-ethyl-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of the ethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds .
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-3-13-8-9-17(23-2)18(10-13)24(21,22)20-15-11-14-6-4-5-7-16(14)19-12-15/h4-12,20H,3H2,1-2H3 |
InChI Key |
AFXUSOZUMGMEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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